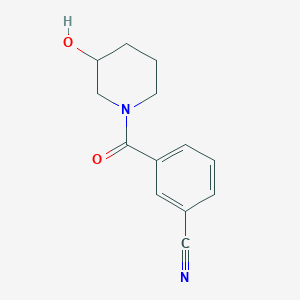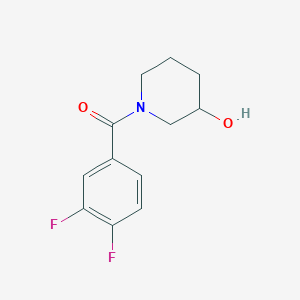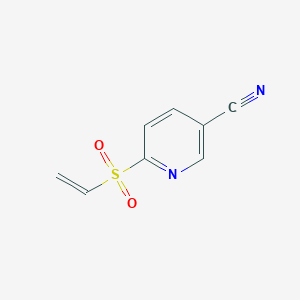![molecular formula C18H28FN3 B1486643 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine CAS No. 1070690-06-0](/img/structure/B1486643.png)
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Descripción general
Descripción
The compound “2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine” is a versatile material used in scientific research. It has a unique structure that offers exciting possibilities for drug discovery and therapeutic applications. The molecular formula of this compound is C18H28FN3 and it has a molecular weight of 305.44 .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of the fluorophenyl group contributes to the unique properties of this compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that piperazine derivatives can undergo a variety of reactions, including cyclization, ring opening, and cycloaddition . The exact reactions would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Molecular Structure and Derivative Synthesis
Researchers have explored the molecular structure and derivative synthesis of compounds related to "2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine". For instance, Karczmarzyk and Malinka (2004) described the crystal and molecular structures of certain isothiazolopyridine derivatives, demonstrating the impact of substituents on the molecular conformation, which is crucial for understanding the activity of such compounds Karczmarzyk & Malinka, 2004.
Potential Pharmacological Activity
A study by Bijev, Prodanova, and Nankov (2003) synthesized new 1H-1-pyrrolylcarboxamides with potential pharmacological interest, indicating a broader spectrum of activity that could include derivatives of the compound Bijev, Prodanova, & Nankov, 2003.
Integrin Antagonism and Anticoccidial Agents
Research into integrin antagonism by Hayashi et al. (1998) and anticoccidial agents by Qian et al. (2006) and Biftu et al. (2005) suggests that derivatives of "2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine" could play a role in developing treatments for conditions like thrombosis and coccidiosis. These studies illustrate the compound's potential in creating new therapeutics through modification and derivatization Hayashi et al., 1998; Qian et al., 2006; Biftu et al., 2005.
Fluorescent pH Sensors
Yang et al. (2013) developed a heteroatom-containing organic fluorophore that acts as a fluorescent pH sensor, demonstrating the potential for derivatives of the compound to be used in sensing applications due to their structural adaptability and functional utility in real-time pH monitoring Yang et al., 2013.
Anticancer and Anti-5-lipoxygenase Activity
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, indicating the potential for compounds related to "2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine" to serve as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of such molecules in therapeutic applications Rahmouni et al., 2016.
Propiedades
IUPAC Name |
2-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]ethyl]-1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-20-11-12-21(2)18(14-20)8-10-22-9-7-16(13-22)15-3-5-17(19)6-4-15/h3-6,16,18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXNOWKCDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCN2CCC(C2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)
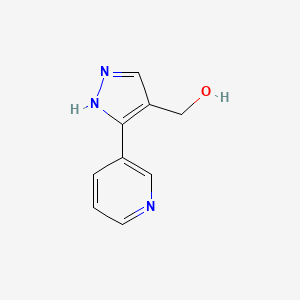

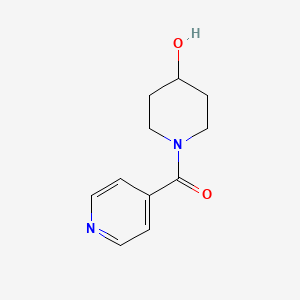
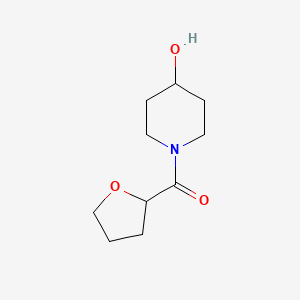

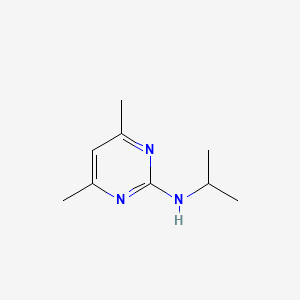
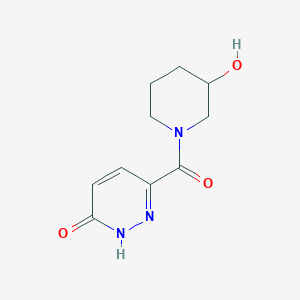
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
